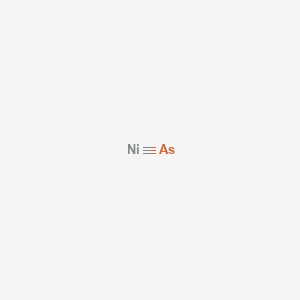
strontium silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium silicate is a compound composed of strontium, silicon, and oxygen. It exists in various forms, including strontium orthosilicate (Sr₂SiO₄) and strontium metasilicate (SrSiO₃). These compounds are known for their unique structural features, such as isolated tetrahedral silicate groups, which contribute to their stability, mechanical strength, and thermal properties . This compound has garnered significant interest due to its applications in luminescent materials, sensors, and other advanced technologies .
Méthodes De Préparation
Strontium silicate can be synthesized through several methods, including:
Solid-State Reaction: This traditional method involves the high-temperature treatment (1200°C and higher) of strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) for several hours.
Precipitation Combined with Calcination: In this method, a boiling aqua suspension prepared from hydrosilicagel derived from serpentine minerals, sodium hydroxide (NaOH), and strontium chloride (SrCl₂) results in the precipitation of hydrated this compound species.
Analyse Des Réactions Chimiques
Strontium silicate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: This compound can undergo substitution reactions, where strontium ions are replaced by other metal ions, leading to the formation of doped this compound compounds.
Heat Treatment: The heat treatment of hydrated this compound species at 1000°C results in their transformation into strontium orthosilicate and metasilicate.
Common reagents used in these reactions include sodium hydroxide, strontium chloride, and various silica-containing reagents .
Applications De Recherche Scientifique
Strontium silicate has a wide range of scientific research applications, including:
Magnetic Materials:
Bone Tissue Engineering: This compound-based materials are used in bone tissue engineering due to their biocompatibility and ability to promote bone regeneration.
Photocatalysis: This compound is used in photocatalytic applications for the degradation of pollutants and hydrogen production.
Mécanisme D'action
The mechanism of action of strontium silicate varies depending on its application:
Bone Tissue Engineering: This compound promotes bone regeneration by activating the calcium-sensing receptor, which mediates cell functions and enhances osteoblast proliferation.
Luminescent Materials: In luminescent applications, this compound acts as a host matrix for dopant ions, which emit light when excited by an external energy source.
Photocatalysis: This compound promotes photocatalytic reactions by generating reactive oxygen species that degrade pollutants or produce hydrogen.
Comparaison Avec Des Composés Similaires
Strontium silicate can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
12712-63-9 |
|---|---|
Formule moléculaire |
C3H8ClNO2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2-Ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174062.png)
![4-[3-(2-Ethyl-6-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1174064.png)


